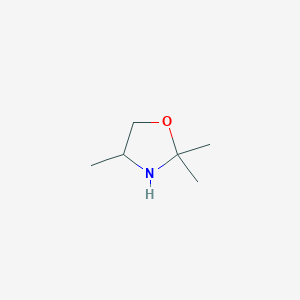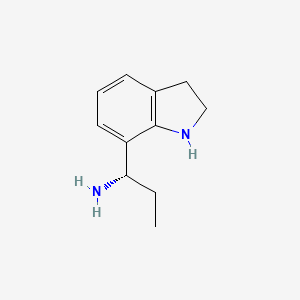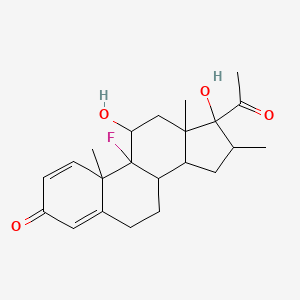
4-Allyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Allyl-1H-imidazole is a heterocyclic organic compound that features an imidazole ring substituted with an allyl group at the fourth position Imidazoles are a class of compounds known for their diverse biological activities and are found in many natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Allyl-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of allylamine with glyoxal and ammonia, which leads to the formation of the imidazole ring with the allyl group at the fourth position. The reaction conditions often require a catalyst and controlled temperature to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to optimize the reaction conditions and scale up the production. The use of advanced catalysts and automated systems can enhance the efficiency and consistency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Allyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl group can lead to the formation of allyl epoxides, while substitution reactions can introduce various functional groups onto the imidazole ring.
Applications De Recherche Scientifique
4-Allyl-1H-imidazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-Allyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The allyl group can also participate in various chemical reactions, enhancing the compound’s reactivity and potential biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
4-Allyl-1H-imidazole can be compared with other imidazole derivatives, such as:
4-Phenyl-1H-imidazole: This compound has a phenyl group instead of an allyl group, leading to different reactivity and applications.
4-Methyl-1H-imidazole:
4-(1H-Imidazol-1-yl)phenol: This compound features a phenol group, which significantly alters its chemical behavior and applications.
The uniqueness of this compound lies in the presence of the allyl group, which enhances its reactivity and potential for diverse applications in various fields.
Propriétés
Numéro CAS |
50995-98-7 |
|---|---|
Formule moléculaire |
C6H8N2 |
Poids moléculaire |
108.14 g/mol |
Nom IUPAC |
5-prop-2-enyl-1H-imidazole |
InChI |
InChI=1S/C6H8N2/c1-2-3-6-4-7-5-8-6/h2,4-5H,1,3H2,(H,7,8) |
Clé InChI |
PJCTVLGNVGGVJR-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1=CN=CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Boc-1-piperazinyl)methyl]quinoline](/img/structure/B12282786.png)




![tert-butyl (1S,4S)-7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12282811.png)
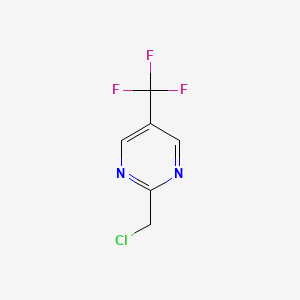
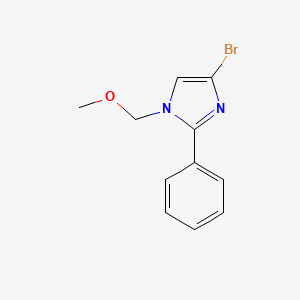
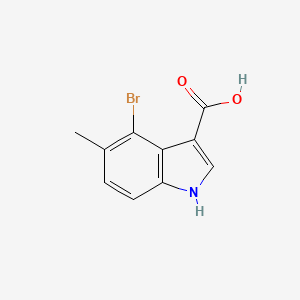
![L-Lysine, N6-(aminoiminomethyl)-N2-[(phenylmethoxy)carbonyl]-](/img/structure/B12282831.png)

